
5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one
Vue d'ensemble
Description
The compound “5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one” is a complex organic molecule. It contains a pyridinone ring, which is a type of heterocyclic compound, and an N,N-diethylcarboxamide group, which is a type of amide .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the formation of the pyridinone ring and the attachment of the N,N-diethylcarboxamide and phenyl groups .Molecular Structure Analysis
The molecular structure of this compound would likely show the pyridinone ring at the center, with the phenyl group and the N,N-diethylcarboxamide group attached at the 1 and 5 positions, respectively .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyridinone ring and the N,N-diethylcarboxamide group. The pyridinone ring, being a heterocycle, might undergo reactions such as electrophilic substitution. The N,N-diethylcarboxamide group, being an amide, might undergo reactions such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. As an organic compound, it would likely be a solid or liquid at room temperature. Its solubility in water and other solvents would depend on the polarity of the molecule .Applications De Recherche Scientifique
Antitumor and DNA Reactivity
- Research has shown that derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which share structural similarities with 5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one, exhibit significant antitumor activity. These compounds, especially those with substitutions at specific positions, demonstrate strong binding to DNA through intercalation, leading to antileukemic and antitumor effects against solid tumors like Lewis lung carcinoma (Denny et al., 1987).
DNA Modification and Carcinogenesis
- The reactivity of N-acetoxyarylamines, proposed ultimate carcinogens of certain heterocyclic aromatic amines, with DNA has been studied to understand their role in carcinogenesis. These compounds, related to the structural framework of this compound, show that their interaction with DNA is significantly higher than their precursor compounds, supporting their role as ultimate reactive species in DNA modification and potential carcinogenic activity (Lutgerink et al., 1989).
Fluorescence and Imaging Applications
- The synthesis of new fluorescent dyes based on tetracyclic pyrazolo[3,4-b]pyridine-coumarin chromophores, which include structural motifs similar to this compound, has been explored. These compounds exhibit high fluorescence quantum yields and stability, making them suitable for applications in living cell imaging (Chen et al., 2012).
Enzymatic and Biological Activity
- The design and synthesis of Schiff bases incorporating structural elements of this compound have shown promising anticancer activity. These compounds, through their interaction with DNA and induction of pro-apoptotic mechanisms, exhibit cytotoxicity against cancer cell lines, highlighting their potential as therapeutic agents (Uddin et al., 2020).
Orientations Futures
Mécanisme D'action
In terms of pharmacokinetics, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by its molecular structure and the functional groups present. For instance, the presence of the carboxamide group could influence the compound’s solubility, affecting its absorption and distribution within the body .
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s stability and efficacy. For example, carboxamides are generally stable under physiological conditions, but can be hydrolyzed under acidic or basic conditions .
Analyse Biochimique
Biochemical Properties
5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the NAD+ salvage pathway . By inhibiting NAMPT, this compound can modulate cellular NAD+ levels, impacting cellular metabolism and energy production. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by modulating NAD+ levels through NAMPT inhibition, this compound can affect the activity of sirtuins, a family of NAD±dependent deacetylases that play a crucial role in regulating gene expression and cellular stress responses . Furthermore, this compound may impact cellular energy metabolism by altering the balance of NAD+/NADH, thereby influencing processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules and subsequent modulation of their activities. This compound binds to the active site of NAMPT, inhibiting its enzymatic activity and reducing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a precursor of NAD+ . This inhibition leads to decreased NAD+ levels, which in turn affects the activity of NAD±dependent enzymes such as sirtuins. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of NAMPT activity and persistent alterations in cellular NAD+ levels. These changes can have lasting effects on cellular metabolism and gene expression, highlighting the importance of considering temporal factors in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit NAMPT activity and modulate NAD+ levels without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of dose optimization in preclinical studies to balance therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to NAD+ biosynthesis and energy metabolism. By inhibiting NAMPT, this compound disrupts the NAD+ salvage pathway, leading to decreased NAD+ levels and altered metabolic flux . This disruption can impact various metabolic processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. Additionally, this compound may interact with other enzymes and cofactors involved in these pathways, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is likely transported across cell membranes via passive diffusion, given its lipophilic nature . Once inside the cell, this compound may interact with intracellular transporters and binding proteins that facilitate its distribution to specific cellular compartments. The compound’s localization and accumulation within cells can influence its efficacy and potential off-target effects.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound is likely to localize in the cytoplasm, where it can interact with NAMPT and other cytoplasmic proteins . Additionally, this compound may be directed to specific subcellular compartments, such as the mitochondria, through targeting signals or post-translational modifications. The compound’s localization within these compartments can influence its ability to modulate cellular metabolism and gene expression.
Propriétés
IUPAC Name |
N,N-diethyl-6-oxo-1-phenylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-17(4-2)16(20)13-10-11-15(19)18(12-13)14-8-6-5-7-9-14/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJYGDCEVNJNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN(C(=O)C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652548 | |
| Record name | N,N-Diethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-97-7 | |
| Record name | N,N-Diethyl-1,6-dihydro-6-oxo-1-phenyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


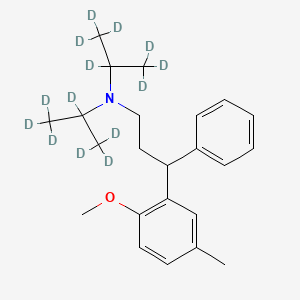
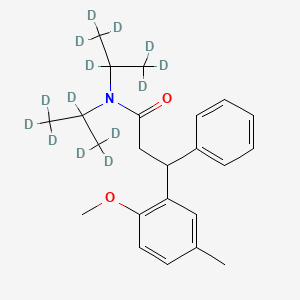
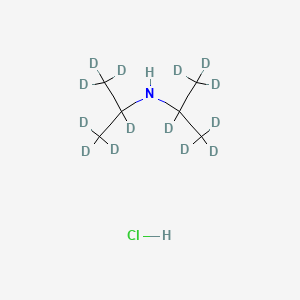


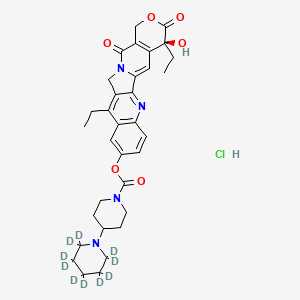
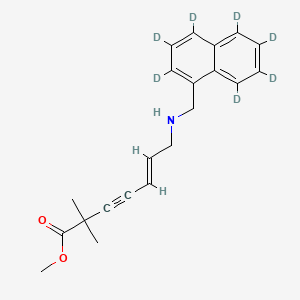

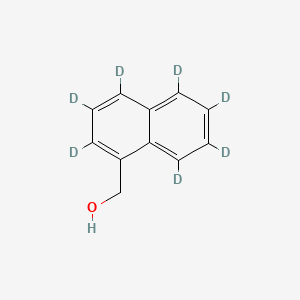
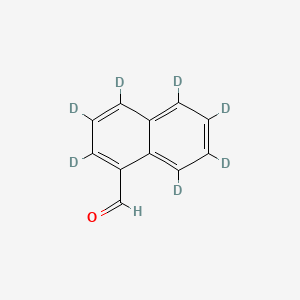
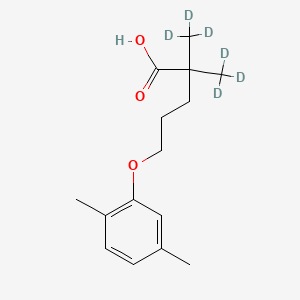
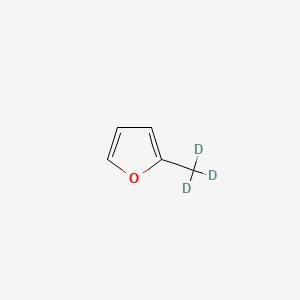
![5-(4'-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone](/img/structure/B562238.png)
